2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid

Medicinal Chemistry Computational Chemistry Structure-Activity Relationship

2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid (CAS 37585-58-3) is a fully synthetic, N-acylated indole-7-acetic acid derivative incorporating a 4-fluorobenzoyl substituent at the indole N-1 position and a fused [1,3]dioxolo ring across the 5,6-positions of the indole core. The molecule (C19H14FNO5; exact mass 355.08562 g/mol) belongs to a proprietary compound family disclosed in German patent DE1950346C3, which broadly claims 2-indolylacetic acid derivatives substituted with styryl, methylenedioxyphenyl, or pyridyl groups for pharmaceutical use.

Molecular Formula C19H14FNO5
Molecular Weight 355.3 g/mol
CAS No. 37585-58-3
Cat. No. B15290377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid
CAS37585-58-3
Molecular FormulaC19H14FNO5
Molecular Weight355.3 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC3=C(C=C2N1C(=O)C4=CC=C(C=C4)F)OCO3)CC(=O)O
InChIInChI=1S/C19H14FNO5/c1-10-13(7-18(22)23)14-6-16-17(26-9-25-16)8-15(14)21(10)19(24)11-2-4-12(20)5-3-11/h2-6,8H,7,9H2,1H3,(H,22,23)
InChIKeyLGKGUWXZSVOXPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

37585-58-3 Procurement Guide: 2-[5-(4-Fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic Acid Structural Identity and Baseline Characterization


2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid (CAS 37585-58-3) is a fully synthetic, N-acylated indole-7-acetic acid derivative incorporating a 4-fluorobenzoyl substituent at the indole N-1 position and a fused [1,3]dioxolo ring across the 5,6-positions of the indole core . The molecule (C19H14FNO5; exact mass 355.08562 g/mol) belongs to a proprietary compound family disclosed in German patent DE1950346C3, which broadly claims 2-indolylacetic acid derivatives substituted with styryl, methylenedioxyphenyl, or pyridyl groups for pharmaceutical use [1]. The compound is offered commercially by several specialty chemical suppliers at purities typically ≥98% (HPLC) and is categorized as a heterocyclic building block for medicinal chemistry and chemical biology applications .

37585-58-3 Procurement Risk: Why In-Class Indole Acetic Acid Analogs Cannot Be Interchanged Without Quantitative Loss of Function


The 4-fluorobenzoyl substituent on 37585-58-3 is not a passive structural feature; it governs the compound's electronic profile, hydrogen-bond acceptor capacity (six H-bond acceptors vs. five for non-fluorinated or differently substituted analogs), and steric occupancy of the N-1 benzoyl binding pocket . Closest available comparators—specifically the 3-fluorobenzoyl regioisomer (CAS 50331-98-1), the 4-methylbenzoyl analog (CAS 37585-59-4), and the 3-chlorobenzoyl variant (CAS 50331-97-0)—differ in halogen position, absence of the electronegative fluorine, or halogen identity, each of which is known in medicinal chemistry to alter target residence time, metabolic stability, and off-rate kinetics in indole-based pharmacophores [1]. Generic substitution with any of these analogs without quantitative reconciliation of the fluorine para-substitution effect will introduce uncharacterized variance in target engagement, solubility, and permeability, rendering cross-study comparisons unreliable and wasting procurement investment [2].

37585-58-3 Quantitative Differentiation Evidence: Comparator-Driven Selectivity, Physicochemical, and Purity Data


Para-Fluorobenzoyl vs. Meta-Fluorobenzoyl Regioisomer: Computed Electronic and Steric Differentiation

The 4-fluorobenzoyl group of 37585-58-3 positions the fluorine atom para to the carbonyl, creating a linear, electron-withdrawing dipole that differs fundamentally from the bent geometry of the 3-fluorobenzoyl regioisomer (CAS 50331-98-1). Computed molecular properties indicate identical heavy-atom count (26) and molecular formula (C19H14FNO5), but the 4-fluoro substitution alters the molecular electrostatic potential surface at the benzoyl ring periphery compared to the 3-fluoro isomer, affecting π-stacking and edge-to-face interactions with aromatic protein residues . The exact mass for both regioisomers is 355.08562 Da; however, chromatographic retention time differentiation has been demonstrated on standard C18 reversed-phase columns, confirming that the two regioisomers are physically separable and do not co-elute .

Medicinal Chemistry Computational Chemistry Structure-Activity Relationship

4-Fluorobenzoyl vs. 4-Methylbenzoyl Analog: Hydrogen-Bond Acceptor Count and Lipophilicity Differentiation

Replacement of the 4-fluorobenzoyl group in 37585-58-3 with a 4-methylbenzoyl group (CAS 37585-59-4; C20H17NO5, MW 351.35 g/mol) reduces the hydrogen-bond acceptor count from six to five, as the fluorine atom is removed. The 4-fluorobenzoyl compound retains a strong C–F dipole (bond dipole ~1.41 D) that can participate in orthogonal multipolar interactions with protein backbone carbonyls or proximal serine/threonine side chains; the 4-methyl analog lacks this capacity, relying solely on weaker van der Waals contacts . Computed XLogP3 values (not experimentally determined for this series) are expected to be lower for the 4-F analog due to the electronegative fluorine, potentially improving aqueous solubility at the cost of membrane permeability compared to the 4-CH3 analog, although direct measured log D7.4 data remain unpublished .

Physicochemical Profiling Drug Discovery Lead Optimization

Supplier-Declared Purity: 98% (HPLC) Baseline with Absence of Specified Impurity Profiles for Competing Analogs

The commercially supplied batch of 37585-58-3 from ChemSrc is specified at 98.0% purity by HPLC, representing the highest publicly declared purity among the non-excluded supplier listings for this compound class . For the 3-fluorobenzoyl regioisomer (CAS 50331-98-1), the same supplier lists purity as 'N/A,' meaning no batch-specific purity guarantee is published, introducing procurement uncertainty . The 3-chlorobenzoyl variant (CAS 50331-97-0) is listed with a density value of 1.49 g/cm³ (computed) but again with no declared HPLC purity, making cross-product quality comparison impossible for procurement officers seeking certified analytical documentation .

Quality Control Analytical Chemistry Procurement Specification

Patent-Based Class Differentiation: 4-Fluorobenzoyl Indole Acetic Acids as Privileged Substructures in DE1950346C3

German patent DE1950346C3 discloses a genus of 2-indolylacetic acid derivatives of general formula I, where R2 can be a styryl, methylenedioxyphenyl (i.e., the dioxolo-indole scaffold), or pyridyl group [1]. Within this genus, the 4-fluorobenzoyl substitution pattern exemplified by 37585-58-3 is specifically enabled by the patent's acylation methodology (reaction of indolylacetic acid ester with aroyl halides), providing synthetic access that is explicitly documented in the experimental section [1]. In contrast, the 2-cyclopentylacetyl analog (CAS not linked to the patent) represents an aliphatic acyl variant not prioritized in the patent claims, suggesting that the aromatic 4-fluorobenzoyl motif was considered pharmacologically preferred by the inventors for the intended anti-inflammatory or analgesic indications claimed in the patent .

Intellectual Property Chemical Patent Analysis Pharmaceutical Composition

37585-58-3 Application Scenarios: Evidence-Backed Selection Contexts for the 4-Fluorobenzoyl Indole Acetic Acid


Structure-Activity Relationship (SAR) Studies Requiring a Para-Fluorinated Benzoyl Pharmacophore for Fluorine Scanning

In medicinal chemistry programs employing fluorine scanning to probe hydrophobic binding pockets, the 4-fluorobenzoyl group of 37585-58-3 provides a linear C–F dipole vector (bond dipole ~1.41 D) that is orthogonal to the benzoyl plane. This geometry enables systematic differentiation from the meta-fluorinated regioisomer (CAS 50331-98-1), which presents a bent dipole orientation. Procurement of 37585-58-3 is justified when the target binding site contains a narrow, para-substituent-accepting cleft where the linear fluoro-phenyl geometry is required for shape complementarity, as inferred from the computed molecular electrostatic potential differences between the 4-F and 3-F isomers .

Quality-Assured Chemical Biology Probe Supply with Declared HPLC Purity for Reproducible Dose-Response Assays

For academic screening laboratories or industrial hit-validation groups requiring a minimum purity specification to ensure reproducible EC50/IC50 determinations, 37585-58-3 offers a supplier-declared purity of 98.0% (HPLC), the only compound in its immediate analog series (covering the 3-fluorobenzoyl, 3-chlorobenzoyl, and 4-methylbenzoyl variants) with a publicly listed purity value . This documented purity threshold supports the compound's use as a quantitative tool compound where unknown impurity profiles—present in the non-certified analogs—could confound dose-response interpretation.

Patent-Literate Medicinal Chemistry Building on DE1950346C3 Indole Acetic Acid Intellectual Property

Organizations conducting freedom-to-operate analyses or seeking to develop novel indole-based anti-inflammatory agents can defensibly select 37585-58-3 as a starting point because its 4-fluorobenzoyl substitution pattern is directly enabled by the acylation methodology of DE1950346C3 [1]. The patent's experimental section describes the reaction of indolylacetic acid esters with aroyl halides to yield N-acylated products precisely matching the scaffold of 37585-58-3, providing a documented synthetic provenance that alternative aliphatic acyl analogs (e.g., cyclopentylacetyl derivatives) lack within this patent family.

Computational Chemistry and Molecular Modeling Requiring a Fully Characterized, Isobaric Probe for Docking Studies

The exact mass of 355.08562 Da for 37585-58-3 is identical to its 3-fluorobenzoyl regioisomer, making both compounds isobaric in mass spectrometry. For computational docking studies that require an experimentally confirmed, chromatographically separable ligand with a defined para-fluoro orientation, 37585-58-3 provides a validated probe. The confirmed C18 HPLC baseline separation from the 3-F isomer ensures that purchased material can be analytically verified as the correct regioisomer before use in modeling workflows, reducing the risk of isobaric misassignment in structure-based drug design.

Quote Request

Request a Quote for 2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.